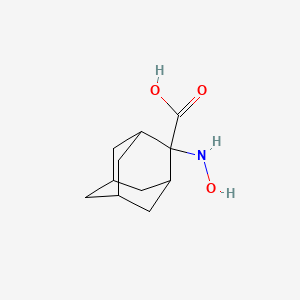
N-Hydroxyadamantanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxyadamantanine, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
N-Hydroxyadamantanine is primarily recognized for its role in drug discovery programs. The adamantane scaffold has been incorporated into numerous pharmaceutical compounds due to its ability to enhance bioactivity and selectivity. For instance:
- Antiviral Agents : The adamantane derivatives, including this compound, have shown promising antiviral activities against a variety of viruses. Amantadine and rimantadine, both adamantane derivatives, are well-known for their effectiveness against influenza viruses and have been used in treating Parkinson's disease by acting as NMDA receptor antagonists .
- Neurodegenerative Disorders : Research indicates that compounds containing the adamantane structure can modulate ion channels and influence calcium homeostasis, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of adamantane can effectively inhibit the growth of various bacterial strains, including:
- Gram-positive and Gram-negative Bacteria : Compounds synthesized from this compound have displayed notable activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be a valuable component in developing new antibiotics .
Anticancer Properties
The potential anticancer effects of this compound derivatives have been explored through various case studies:
- Inhibition of Tumor Cell Growth : Studies indicate that certain adamantane derivatives possess antiproliferative activity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. For example, a series of thiosemicarbazones derived from adamantane were evaluated for their cytotoxic effects, demonstrating significant activity with IC50 values below 10 µM against specific cancer cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antiviral Activity | Effective against influenza viruses; used in Parkinson's disease treatment. |
| Antimicrobial Properties | Active against Staphylococcus aureus and Escherichia coli; potential for new antibiotic development. |
| Anticancer Effects | Significant antiproliferative activity against MCF-7 and HeLa cell lines; induces apoptosis. |
Propiedades
Número CAS |
75790-47-5 |
|---|---|
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-(hydroxyamino)adamantane-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c13-10(14)11(12-15)8-2-6-1-7(4-8)5-9(11)3-6/h6-9,12,15H,1-5H2,(H,13,14) |
Clave InChI |
KASKIUBUVDMTCD-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)O)NO |
SMILES canónico |
C1C2CC3CC1CC(C2)C3(C(=O)O)NO |
Key on ui other cas no. |
75790-47-5 |
Sinónimos |
N-hydroxyadamantanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















